molecular formula C16H18N2O B2898751 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one CAS No. 1251574-65-8

1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one

Cat. No.: B2898751
CAS No.: 1251574-65-8
M. Wt: 254.333
InChI Key: CTTJLTIEJBBFSZ-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is an organic compound that features both an indoline and a pyrrole moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one typically involves the following steps:

    Formation of the Indoline Moiety: This can be achieved through the reduction of indole derivatives.

    Formation of the Pyrrole Moiety: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reaction: The final step involves coupling the indoline and pyrrole moieties through a butanone linker. This can be done using various coupling reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one would depend on its specific biological target. Generally, compounds with indoline and pyrrole moieties can interact with various enzymes and receptors, affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    1-(Indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-2-one: Similar structure but with a different position of the carbonyl group.

    1-(Indolin-1-yl)-3-(1H-pyrrol-1-yl)propan-1-one: Shorter carbon chain linker.

    1-(Indolin-1-yl)-4-(1H-pyrrol-2-yl)butan-1-one: Different position of the pyrrole nitrogen.

Uniqueness

1-(Indolin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is unique due to its specific combination of indoline and pyrrole moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-4-pyrrol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(8-5-12-17-10-3-4-11-17)18-13-9-14-6-1-2-7-15(14)18/h1-4,6-7,10-11H,5,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTJLTIEJBBFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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